molecular formula C9H4F10N2O B3043236 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 808764-38-7

1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No.: B3043236
CAS No.: 808764-38-7
M. Wt: 346.12 g/mol
InChI Key: GMORCSYDBPUOJJ-UHFFFAOYSA-N
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Description

1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated organic compound that features a pyrazole ring substituted with heptafluoropropyl and trifluoromethyl groups. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of Fluorinated Substituents: The heptafluoropropyl and trifluoromethyl groups can be introduced via radical trifluoromethylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Radical Initiators: For trifluoromethylation, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce complex fused ring systems.

Scientific Research Applications

1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated substituents. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

    1-[3-(Trifluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone: This compound lacks the heptafluoropropyl group but shares the trifluoromethyl substitution on the pyrazole ring.

    1-[3-(Heptafluoropropyl)-5-(methyl)pyrazol-1-yl]ethanone: This compound has a methyl group instead of a trifluoromethyl group.

Uniqueness: 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone is unique due to the presence of both heptafluoropropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets .

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F10N2O/c1-3(22)21-5(7(12,13)14)2-4(20-21)6(10,11)8(15,16)9(17,18)19/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORCSYDBPUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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